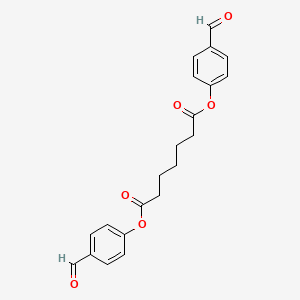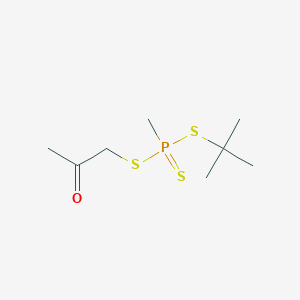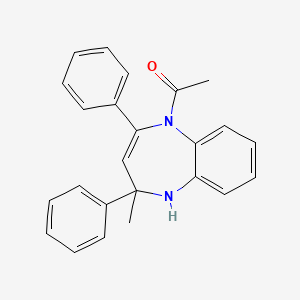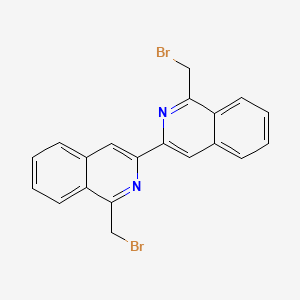
1,1'-Bis(bromomethyl)-3,3'-biisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline is an organic compound that belongs to the class of biisoquinolines It is characterized by the presence of two bromomethyl groups attached to the 1 and 1’ positions of the biisoquinoline structure
準備方法
Synthetic Routes and Reaction Conditions
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline can be synthesized through a multi-step process involving the bromination of 3,3’-biisoquinoline. The typical synthetic route involves the following steps:
Formation of 3,3’-biisoquinoline: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Bromination: The 3,3’-biisoquinoline is then subjected to bromination using reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 1,1’-Bis(bromomethyl)-3,3’-biisoquinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine-containing by-products.
化学反応の分析
Types of Reactions
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted biisoquinolines.
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substituted Biisoquinolines: Products formed from nucleophilic substitution reactions.
Quinoline Derivatives: Products formed from oxidation reactions.
Methylated Biisoquinolines: Products formed from reduction reactions.
科学的研究の応用
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds with therapeutic properties.
Biological Research: Studied for its interactions with biological molecules and potential use as a biochemical probe.
作用機序
The mechanism of action of 1,1’-Bis(bromomethyl)-3,3’-biisoquinoline involves its ability to undergo nucleophilic substitution reactions, which allows it to interact with various molecular targets. The bromomethyl groups can be replaced by nucleophiles, leading to the formation of new chemical bonds and the modification of molecular structures. This reactivity makes it a valuable tool in organic synthesis and materials science.
類似化合物との比較
Similar Compounds
1,1’-Bis(bromomethyl)cyclohexane: Another compound with bromomethyl groups, but with a cyclohexane backbone instead of a biisoquinoline structure.
1,1’-Bis(bromomethyl)cyclopropane: Similar in having bromomethyl groups, but with a cyclopropane backbone.
Uniqueness
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline is unique due to its biisoquinoline backbone, which imparts distinct electronic and steric properties compared to other compounds with bromomethyl groups. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and reactivity.
特性
CAS番号 |
117330-51-5 |
|---|---|
分子式 |
C20H14Br2N2 |
分子量 |
442.1 g/mol |
IUPAC名 |
1-(bromomethyl)-3-[1-(bromomethyl)isoquinolin-3-yl]isoquinoline |
InChI |
InChI=1S/C20H14Br2N2/c21-11-19-15-7-3-1-5-13(15)9-17(23-19)18-10-14-6-2-4-8-16(14)20(12-22)24-18/h1-10H,11-12H2 |
InChIキー |
MTTPJFQIRJNLHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(N=C2CBr)C3=CC4=CC=CC=C4C(=N3)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one](/img/structure/B14300150.png)
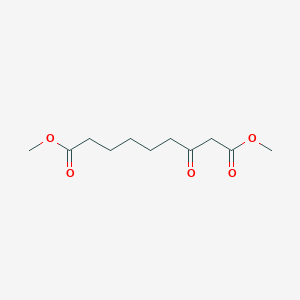

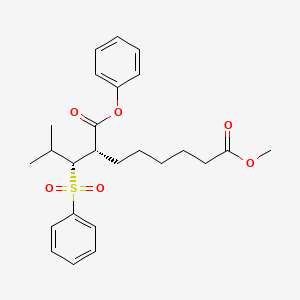
![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
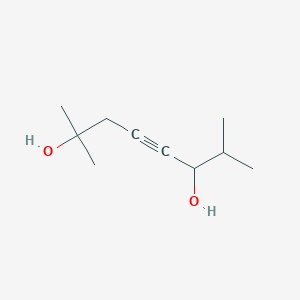
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)

![2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-](/img/structure/B14300191.png)
![4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate](/img/structure/B14300195.png)
![Methyl 3-[methoxy(phenyl)phosphoryl]butanoate](/img/structure/B14300205.png)
